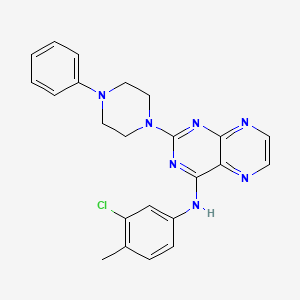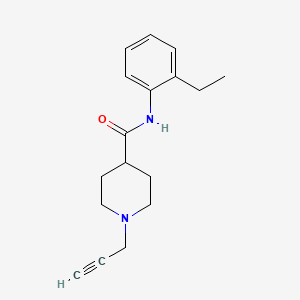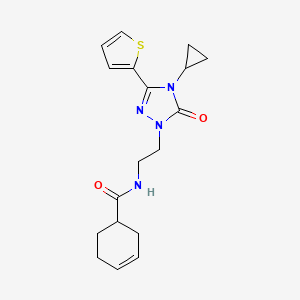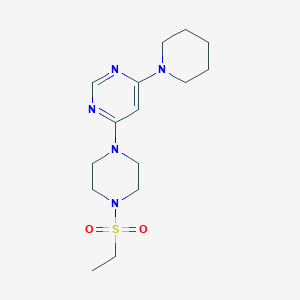
4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and the ethylsulfonyl group. The pyrimidine, piperazine, and piperidine rings would likely contribute to the rigidity of the molecule, while the ethylsulfonyl group could potentially introduce some flexibility .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. The pyrimidine ring might undergo reactions at the nitrogen atoms, while the piperazine and piperidine rings could potentially participate in reactions at the nitrogen atoms or the carbon atoms adjacent to the nitrogen. The ethylsulfonyl group could potentially undergo a variety of reactions, including elimination, substitution, or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could potentially result in the formation of hydrogen bonds, which could influence the compound’s solubility and boiling/melting points. The ethylsulfonyl group could potentially influence the compound’s acidity or basicity .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity in Cancer Research
A notable application of compounds structurally related to 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine is in cancer research. The synthesis of derivatives of this compound, particularly 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, has shown promising antiproliferative effects against various human cancer cell lines (Mallesha et al., 2012).
Applications in Synthesis of Other Compounds
In the field of synthetic chemistry, derivatives of this compound have been used in the condensation of 2-aminofluorene with α, ω-dibromoalkanes, leading to the formation of several N, N′-(2-fluorenyl) derivatives (Barak, 1968).
Crystal Engineering and Drug Design
In crystal engineering and drug design, similar compounds have been explored. For instance, supramolecular complexes involving sulfadiazine and pyridines have been synthesized, displaying interesting hydrogen-bond motifs crucial for drug design (Elacqua et al., 2013).
Antimicrobial Properties
Compounds within this chemical family have shown significant antimicrobial properties. For example, pyrido(2,3-d)pyrimidine derivatives exhibited antibacterial activity, particularly against gram-negative bacteria (Matsumoto & Minami, 1975).
Other Therapeutic Applications
Additionally, derivatives of 4-(4-(Ethylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine have been explored for various therapeutic applications, including as P2Y12 antagonists for inhibiting platelet aggregation, indicating potential use in cardiovascular diseases (Parlow et al., 2009).
Zukünftige Richtungen
The study of this compound could potentially provide valuable insights into the properties and potential applications of molecules containing pyrimidine, piperazine, piperidine, and ethylsulfonyl groups. Future research could focus on exploring the compound’s reactivity, biological activity, and physical properties .
Eigenschaften
IUPAC Name |
4-(4-ethylsulfonylpiperazin-1-yl)-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S/c1-2-23(21,22)20-10-8-19(9-11-20)15-12-14(16-13-17-15)18-6-4-3-5-7-18/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURRTVRXRGSMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2827756.png)
![6-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B2827757.png)


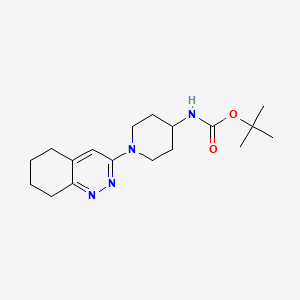
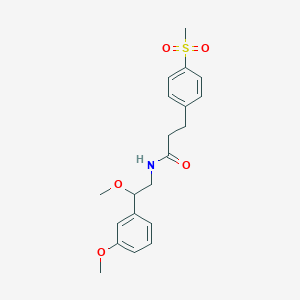

![1-(2-Allylphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2827767.png)
![N-(2,5-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2827768.png)
![7-methoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2827772.png)
![N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2827773.png)
